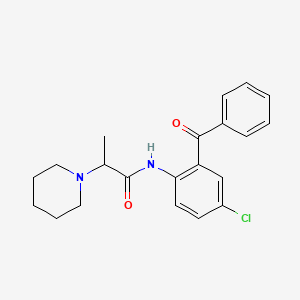
N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives, including compounds structurally related to N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific substituents at certain positions significantly enhanced the activity. These compounds were investigated for their potential as antidementia agents due to their marked increase in acetylcholine content in rat brains, indicating their relevance in Alzheimer's disease research and treatment development (Sugimoto et al., 1990).
Immunomodulatory Properties
Research on (benzoylphenyl)piperidines, closely related to the chemical structure of interest, revealed their activity as immunomodulators. The presence of specific groups, such as a chloro group in the benzoyl moiety and an amino group in relation to the piperidine nucleus, was found essential for their activity. These compounds represent a new class of immunomodulators, indicating potential applications in immunotherapy and the treatment of immune-related disorders (Bellamy et al., 1991).
Antimicrobial Activity
Derivatives of piperidine, similar to N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide, have been synthesized and assessed for their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The structure-activity relationship studies indicated that substitutions on the benzhydryl ring and sulfonamide ring significantly influence the antibacterial activity, demonstrating their potential in agricultural applications to protect crops from bacterial and fungal diseases (Vinaya et al., 2009).
Enantioselective Bioreduction
Research on the enantioselective bioreduction of 2-benzoylpyridine derivatives, structurally related to the compound of interest, highlighted an innovative approach for the synthesis of enantiopure alcohols with excellent selectivity. This process utilized Cryptococcus sp. whole-cell as a biocatalyst, demonstrating a cost-effective and environmentally friendly method for producing chiral compounds, which are crucial in the development of new pharmaceuticals (Xu et al., 2017).
Selective Serotonin 4 Receptor Agonists
A series of benzamide derivatives, including structures related to N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide, were synthesized and evaluated for their role as selective serotonin 4 (5-HT4) receptor agonists. These compounds showed potential in enhancing gastrointestinal motility, suggesting their application in the development of prokinetic agents for treating gastrointestinal disorders (Sonda et al., 2004).
Mechanism of Action
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDABYQDTWHXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)
![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)
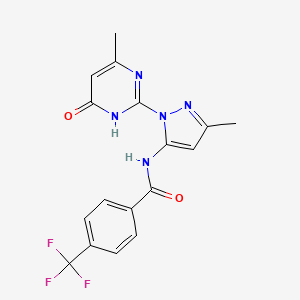
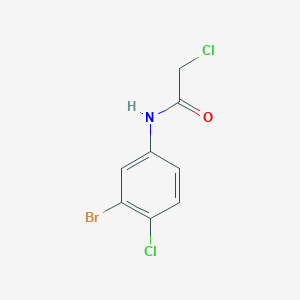
![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)
![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)
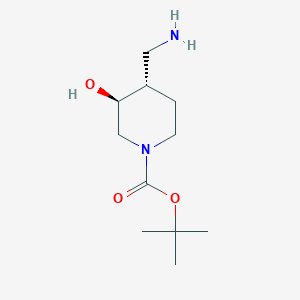
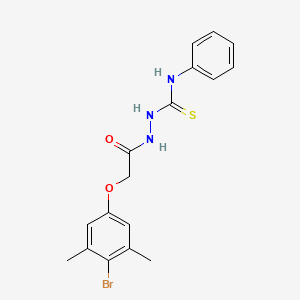
![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)



![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B2383432.png)